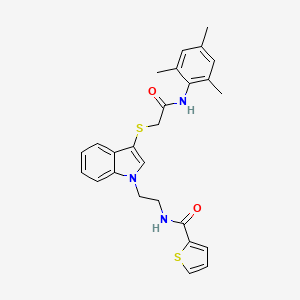

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2/c1-17-13-18(2)25(19(3)14-17)28-24(30)16-33-23-15-29(21-8-5-4-7-20(21)23)11-10-27-26(31)22-9-6-12-32-22/h4-9,12-15H,10-11,16H2,1-3H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSTRUORMAGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, an indole moiety, and a mesitylamino group, which contribute to its unique pharmacological properties. The structural formula can be summarized as follows:

1. Inhibition of Viral Replication

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 1.11 μM to 4.55 μM against RdRp, indicating significant antiviral activity . The mechanism involves binding to the active site of the enzyme, thereby preventing viral replication.

2. Antiproliferative Effects

In vitro studies have demonstrated that related indole derivatives exhibit antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. One such derivative showed an IC50 value of 0.34 μM against MCF-7 cells, indicating strong anticancer potential . The proposed mechanism involves cell cycle arrest and induction of apoptosis.

Biological Activity Data

The following table summarizes key biological activities associated with compounds similar to this compound:

| Activity | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| SARS-CoV-2 RdRp Inhibition | Viral replication | 1.11 - 4.55 | |

| Antiproliferative | HeLa cells | 0.52 | |

| Antiproliferative | MCF-7 cells | 0.34 | |

| Antiproliferative | HT-29 cells | 0.86 |

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on a series of thiophene-based compounds revealed that modifications to the indole structure significantly enhanced RdRp inhibition. The most potent compound in this series exhibited an IC50 value of 1.11 μM, suggesting that structural optimization could lead to effective antiviral agents against COVID-19 .

Case Study 2: Anticancer Potential

In another investigation focusing on indole derivatives, researchers found that a specific compound induced apoptosis in cancer cell lines through tubulin polymerization inhibition. This mechanism was consistent with known effects of colchicine, a well-established anticancer drug . The findings suggest that this compound may share similar pathways and could be further explored for its anticancer properties.

Comparison with Similar Compounds

Structural Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide

- Core Similarities : Shares the thiophene-2-carboxamide moiety.

- Key Differences: Substituents: Lacks the indole and mesitylamino groups; instead, it has a nitro-substituted phenyl ring. Structural Parameters:

- Dihedral angles between thiophene and benzene rings: 13.53° and 8.50° (vs. flexible indole-mesityl linkage in the target compound).

- No classical hydrogen bonds in crystal packing, relying on weak C–H⋯O/S interactions.

Structural Analog: N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

- Core Similarities : Contains an indole and thiophene-2-carboxamide group.

- Key Differences: Substituents: Features a methyl group at the indole 2-position instead of the mesitylamino-thioether chain. Physicochemical Properties:

- Molecular weight: 284.38 g/mol (vs. higher for the target compound due to mesityl group).

- Reduced steric hindrance compared to the mesityl-substituted target.

- Implications: The methyl group may improve lipophilicity but lacks the electronic modulation provided by the mesitylamino moiety.

Structural Analog: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Core Similarities : Shares a thiophene-derived scaffold.

- Key Differences :

- Saturation : Tetrahydrobenzo[b]thiophene core (saturated) vs. fully aromatic indole-thiophene system.

- Functional Groups : Hydroxyphenyl and ethoxy groups introduce polar interactions absent in the target compound.

- Implications : Saturation may reduce π-π stacking interactions critical for receptor binding, while polar groups enhance solubility.

Structural Analog: (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

- Core Similarities : Indole-derived framework.

- Key Differences :

- Functionalization : Thiosemicarbazide group instead of thiophene carboxamide.

- Substituents : Chlorobenzyl group introduces halogen-based hydrophobicity.

- Implications: Thiosemicarbazides are known for metal chelation, suggesting divergent biological mechanisms compared to the target compound’s carboxamide-thioether system.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The mesitylamino-thioether linkage in the target compound requires multi-step synthesis, contrasting with simpler carboxamide formations in analogs .

- Biological Relevance: Thiophene carboxamides (e.g., ) show genotoxicity risks, but the mesityl group may mitigate this via steric shielding .

- Pharmacokinetic Considerations : The mesityl group’s hydrophobicity likely enhances membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.